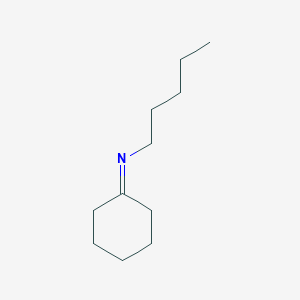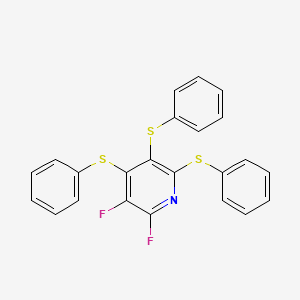
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is a fluorinated pyridine derivative characterized by the presence of three phenylsulfanyl groups and two fluorine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine typically involves the introduction of phenylsulfanyl groups onto a fluorinated pyridine core. One common method is the nucleophilic substitution reaction of pentafluoropyridine with sodium phenylsulfide. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a simpler fluorinated pyridine derivative.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Fluorinated pyridine derivatives without phenylsulfanyl groups.
Substitution: Pyridine derivatives with various substituents replacing the fluorine atoms.
Applications De Recherche Scientifique
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is largely dependent on its chemical reactivity and interactions with molecular targets. The presence of fluorine atoms and phenylsulfanyl groups can influence the compound’s electronic properties, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.
2,3,5-Trifluoro-4,6-bis(phenylsulfanyl)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is unique due to the specific arrangement of fluorine and phenylsulfanyl groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113382-82-4 |
|---|---|
Formule moléculaire |
C23H15F2NS3 |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2,3-difluoro-4,5,6-tris(phenylsulfanyl)pyridine |
InChI |
InChI=1S/C23H15F2NS3/c24-19-20(27-16-10-4-1-5-11-16)21(28-17-12-6-2-7-13-17)23(26-22(19)25)29-18-14-8-3-9-15-18/h1-15H |
Clé InChI |
JOSRUQVEOIRNOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C(=NC(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

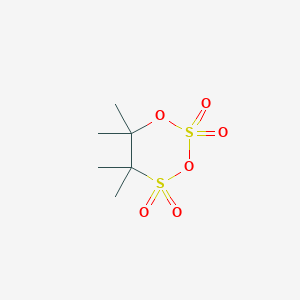
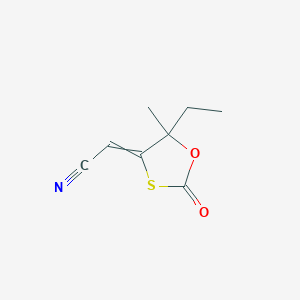
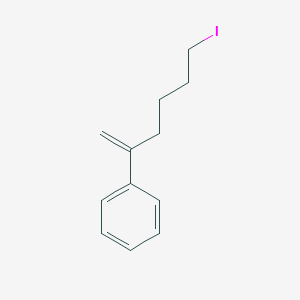


![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)

![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
